3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

Description

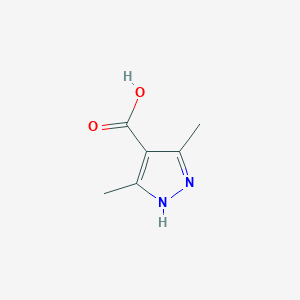

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-3-5(6(9)10)4(2)8-7-3/h1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOOWDXMXZBYKLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379858 | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135108-88-2, 113808-86-9 | |

| Record name | Formaldehyde, polymer with benzenamine, hydrogenated | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formaldehyde, polymer with benzenamine, hydrogenated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.879 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the formation of the pyrazole ring, followed by oxidation to yield the target carboxylic acid. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound is most commonly achieved through a two-step process:

-

Step 1: Synthesis of 3,5-Dimethyl-1H-pyrazole. This initial step involves the condensation reaction of acetylacetone (2,4-pentanedione) with a hydrazine source, typically hydrazine hydrate or hydrazine sulfate, to form the pyrazole ring.

-

Step 2: Oxidation of 3,5-Dimethyl-1H-pyrazole. The intermediate pyrazole is then oxidized to the corresponding carboxylic acid. While various oxidizing agents can be employed, potassium permanganate (KMnO₄) is a common choice for this transformation.

The overall logical workflow for this synthesis is depicted below.

Spectroscopic and Synthetic Profile of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of pyrazole derivatives.

Spectroscopic Data

¹H NMR Data

Table 1: ¹H NMR Chemical Shift Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | DMSO-d₆ | ~12.5 (s, 1H, COOH), ~12.0 (s, 1H, NH), 2.3 (s, 6H, 2 x CH₃) |

| 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid[1] | DMSO-d₆ | 12.10 (s, 1H), 8.09 (s, 1H), 3.77 (s, 3H), 2.14 (s, 3H) |

| 3,5-Dimethylpyrazole[2] | CDCl₃ | 12.29 (s, 1H, NH), 5.81 (s, 1H, CH), 2.27 (s, 6H, 2 x CH₃) |

Note: The chemical shifts for the target compound are predicted based on the structure and data from similar compounds. The broad singlets for the COOH and NH protons are due to hydrogen bonding and exchange.

¹³C NMR Data

Table 2: ¹³C NMR Chemical Shift Data

| Compound | Solvent | Chemical Shift (δ) ppm |

| This compound | DMSO-d₆ | ~165 (C=O), ~145 (C3/C5), ~110 (C4), ~11 (CH₃) |

| 3,5-Dimethylpyrazole[3] | CDCl₃ | 143.5 (C3/C5), 105.1 (C4), 11.6, 9.9 (CH₃) |

Note: The predicted chemical shifts for the target compound are based on the known values for 3,5-dimethylpyrazole and the expected deshielding effect of the carboxylic acid group on the C4 position.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H stretch (Pyrazole) | ~3200 |

| C=O stretch (Carboxylic Acid) | ~1700 |

| C=N stretch (Pyrazole Ring) | ~1600 |

| C-H stretch (Methyl) | ~2950 |

Mass Spectrometry Data

Table 4: Expected Mass Spectrometry Fragmentation

| Ion | Expected m/z | Description |

| [M]⁺ | 140 | Molecular Ion |

| [M-H₂O]⁺ | 122 | Loss of water |

| [M-COOH]⁺ | 95 | Loss of carboxylic acid group |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not explicitly detailed in a single source. However, a plausible synthetic route and general spectroscopic procedures can be outlined based on available literature for related compounds.

Synthesis of this compound

A potential two-step synthesis involves the formation of ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate followed by its hydrolysis.

Step 1: Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

This reaction involves the condensation of ethyl 2-acetylacetoacetate with hydrazine.[4]

-

Reactants: Ethyl 2-acetylacetoacetate and hydrazine hydrate.

-

Solvent: Ethanol.

-

Procedure: A mixture of ethyl 2-acetylacetoacetate and hydrazine hydrate in ethanol is refluxed. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified, typically by column chromatography.

Step 2: Hydrolysis to this compound

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid.

-

Reactant: Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

-

Reagent: A base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.

-

Procedure: The ester is heated with the basic solution. After the reaction is complete, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.

An alternative synthetic approach involves the oxidation of 3,5-dimethylpyrazole. A similar transformation has been reported for the synthesis of 3,5-pyrazoledicarboxylic acid using potassium permanganate as the oxidizing agent.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

Experimental Protocols for Spectroscopic Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used.

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, attenuated total reflectance (ATR) can be used for direct analysis of the solid.

-

Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: Use an appropriate ionization technique, such as electrospray ionization (ESI) or electron impact (EI).

-

Analysis: Obtain the mass spectrum, noting the molecular ion peak and the fragmentation pattern.

-

This guide provides a foundational understanding of the spectroscopic characteristics and synthetic approaches for this compound. Further experimental work is required to definitively establish a complete and verified spectroscopic profile for this compound.

References

- 1. ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | C8H12N2O2 | CID 215436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDE(934-48-5) 1H NMR [m.chemicalbook.com]

- 3. 3,5-Dimethylpyrazole(67-51-6) 13C NMR spectrum [chemicalbook.com]

- 4. Synthesis and spectra of 3,5-dimethyl-pyrazole-4-carboxylic acids. | [Pakistan Journal of Scientific and Industrial Research • 1987] | PSA • ID 45976 [psa.pastic.gov.pk]

- 5. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy analysis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid. This document details predicted spectral data based on analogous compounds, outlines experimental protocols, and presents visualizations to aid in the structural elucidation and characterization of this compound.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile chemical properties of the pyrazole ring and the carboxylic acid functionality. NMR spectroscopy is an essential analytical technique for the unambiguous structural confirmation and purity assessment of such molecules. This guide serves as a practical resource for researchers working with this and related pyrazole derivatives.

Predicted NMR Spectral Data

Predicted ¹H NMR Data

The expected proton NMR chemical shifts are summarized in the table below. The spectrum is predicted to be relatively simple, reflecting the symmetry of the molecule.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~12.5 - 13.5 | Broad Singlet | 1H | COOH |

| 2 | ~12.0 - 13.0 | Broad Singlet | 1H | NH |

| 3 | ~2.4 | Singlet | 6H | 2 x CH₃ |

Note: The chemical shifts of the acidic COOH and NH protons are highly dependent on solvent, concentration, and temperature, and these protons may undergo exchange with residual water in the solvent.

Predicted ¹³C NMR Data

The predicted carbon NMR chemical shifts are presented in the following table.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~165 | C=O |

| 2 | ~148 | C3/C5 |

| 3 | ~110 | C4 |

| 4 | ~12 | CH₃ |

Experimental Protocols

The following protocols provide a general framework for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve both the carboxylic acid and the pyrazole moiety and to minimize proton exchange of the NH and OH protons. Other potential solvents include deuterated methanol (CD₃OD) or a mixture of deuterated chloroform (CDCl₃) and CD₃OD.

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, gently warm or sonicate the mixture to ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.

NMR Data Acquisition

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2 seconds.

-

Spectral Width: 0-200 ppm.

-

Temperature: 298 K.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption line shapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the spectrum using the TMS signal at 0.00 ppm.

-

Integration: For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

-

Peak Picking: Identify the chemical shift of each peak.

Mandatory Visualizations

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the standard IUPAC numbering for the pyrazole ring.

NMR Analysis Workflow

The logical workflow for the NMR analysis of this compound is depicted in the following diagram.

Physical and chemical properties of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its pyrazole core is a key feature in numerous pharmaceutical compounds, making this acid a significant intermediate for drug discovery and development. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its role in the development of therapeutic agents.

Physical and Chemical Properties

This compound is a white solid at room temperature. Its key properties are summarized below.

| Property | Value |

| CAS Number | 113808-86-9 |

| Molecular Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Melting Point | 291-293 °C[1] |

| Boiling Point (Predicted) | 368.3 °C at 760 mmHg[2] |

| Density (Predicted) | 1.321 g/cm³[3] |

| pKa (Predicted) | 1.83 ± 0.32[4] |

| Appearance | White solid[4] |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Topological Polar Surface Area | 66 Ų |

Experimental Protocols

Synthesis

The synthesis of this compound is typically a two-step process starting from the readily available acetylacetone.

Step 1: Synthesis of 3,5-Dimethylpyrazole

This procedure is adapted from a well-established method for the synthesis of 3,5-dimethylpyrazole.[5]

-

Materials:

-

Hydrazine sulfate

-

10% Sodium hydroxide solution

-

Acetylacetone (2,4-pentanedione)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

-

Petroleum ether (90-100 °C)

-

-

Equipment:

-

1-L round-bottomed flask

-

Separatory funnel

-

Stirrer

-

Thermometer

-

Ice bath

-

Rotary evaporator

-

Vacuum desiccator

-

-

Procedure:

-

In a 1-L round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15 °C.

-

While maintaining the temperature at approximately 15 °C, add 50 g (0.50 mole) of acetylacetone dropwise with continuous stirring. The addition should take about 30 minutes.

-

After the addition is complete, continue stirring the mixture at 15 °C for an additional hour.

-

Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

-

Transfer the mixture to a 1-L separatory funnel and extract with 125 mL of ether.

-

Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.

-

Combine all the ether extracts and wash once with a saturated sodium chloride solution.

-

Dry the ether solution over anhydrous potassium carbonate.

-

Remove the ether by distillation using a rotary evaporator.

-

The resulting crude 3,5-dimethylpyrazole can be purified by recrystallization from approximately 250 mL of 90-100 °C petroleum ether.

-

Dry the purified crystals in a vacuum desiccator to yield 3,5-dimethylpyrazole as a white solid.

-

Step 2: Carboxylation of 3,5-Dimethylpyrazole (Vilsmeier-Haack approach followed by oxidation)

A common method to introduce a carboxyl group at the 4-position of a pyrazole ring is through a Vilsmeier-Haack formylation followed by oxidation of the resulting aldehyde.

-

Materials:

-

3,5-Dimethylpyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent

-

Sodium hydroxide

-

Hydrochloric acid

-

Appropriate organic solvents for extraction (e.g., dichloromethane)

-

-

Equipment:

-

Round-bottomed flask

-

Reflux condenser

-

Stirrer

-

Dropping funnel

-

Ice bath

-

-

Procedure (General Outline):

-

Formylation: a. Cool a solution of DMF in a suitable solvent in an ice bath. b. Slowly add phosphorus oxychloride to the cooled DMF solution to form the Vilsmeier reagent. c. Add 3,5-dimethylpyrazole to the Vilsmeier reagent and heat the mixture to drive the formylation reaction, yielding 3,5-dimethyl-1H-pyrazole-4-carbaldehyde.

-

Oxidation: a. Dissolve the crude 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in an aqueous basic solution (e.g., NaOH). b. Slowly add an aqueous solution of a strong oxidizing agent, such as potassium permanganate, while controlling the temperature. c. After the reaction is complete (indicated by a color change), quench any excess oxidizing agent. d. Filter the mixture to remove manganese dioxide. e. Acidify the filtrate with hydrochloric acid to precipitate the this compound.

-

Purification: a. Collect the precipitated solid by filtration. b. Wash the solid with cold water. c. Recrystallize the crude product from a suitable solvent (e.g., water or an alcohol/water mixture) to obtain the purified this compound.

-

Analytical Protocols

1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Parameters (Typical for a 400 MHz spectrometer):

-

Solvent: DMSO-d₆

-

Temperature: 25 °C

-

Pulse Program: Standard 1D proton

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

-

Expected Chemical Shifts (in DMSO-d₆):

-

A singlet for the carboxylic acid proton (around 12 ppm).

-

A singlet for the two equivalent methyl groups (around 2.1-2.4 ppm).

-

A broad singlet for the N-H proton of the pyrazole ring.

-

2. FT-IR Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

-

Transfer the mixture to a pellet-forming die.

-

Press the mixture under high pressure (several tons) to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Expected Characteristic Peaks:

-

Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).

-

C=O stretch from the carboxylic acid (around 1700 cm⁻¹).

-

N-H stretch from the pyrazole ring (around 3200-3400 cm⁻¹).

-

C-H stretches from the methyl groups (around 2900-3000 cm⁻¹).

-

C=C and C=N stretches from the pyrazole ring (in the fingerprint region).

-

3. Mass Spectrometry

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Sample Preparation:

-

EI: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe.

-

ESI: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer.

-

-

Instrument Parameters (EI):

-

Ionization Energy: 70 eV

-

-

Expected Fragmentation:

-

The molecular ion peak [M]⁺ at m/z 140.

-

A prominent fragment corresponding to the loss of the carboxyl group [M-COOH]⁺ at m/z 95.

-

Role in Drug Development: Synthesis of Celecoxib

This compound and its derivatives are pivotal in the synthesis of various pharmaceuticals. A prominent example is their conceptual relationship to the core structure of Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain. While the industrial synthesis of Celecoxib may follow different routes, the following diagram illustrates a plausible synthetic workflow that highlights the importance of the pyrazole scaffold.

Caption: Conceptual synthesis workflow for Celecoxib analogues.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, particularly for the development of pharmaceutical compounds. Its straightforward synthesis from common starting materials and the reactivity of its functional groups allow for the construction of complex molecular architectures. A thorough understanding of its properties and the experimental procedures for its synthesis and analysis is essential for researchers and scientists in the field of drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

In-Depth Technical Guide: The Crystal Structure of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document details the crystallographic properties, experimental procedures for its synthesis and structural determination, and the key structural features of this compound.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid moiety. The arrangement of these functional groups allows for the formation of robust hydrogen-bonding networks, leading to supramolecular assemblies with potential applications in crystal engineering and the design of pharmaceutical co-crystals. Understanding the precise three-dimensional structure of this molecule is paramount for predicting its physicochemical properties and its interactions with biological targets.

Notably, studies have revealed that this compound exhibits polymorphism, meaning it can exist in different crystalline forms.[1] The investigation of these polymorphs is crucial as different crystalline arrangements can significantly impact properties such as solubility, stability, and bioavailability in the context of drug development.

Synthesis and Crystallization

The synthesis of this compound can be achieved through the condensation of ethyl 2-acetylacetoacetate with hydrazine or its derivatives, followed by hydrolysis of the resulting ester.

Synthesis of Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

A common route involves the reaction of ethyl 2-acetylacetoacetate with hydrazine hydrate. The reaction proceeds via a cyclization mechanism to form the pyrazole ring.

Hydrolysis to this compound

The ethyl ester is subsequently hydrolyzed, typically under basic conditions followed by acidification, to yield the desired carboxylic acid.

Crystallization

Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the purified compound in an appropriate solvent. The choice of solvent can influence the resulting polymorph.

Experimental Protocols

The determination of the crystal structure of this compound involves single-crystal X-ray diffraction. The general workflow for this process is outlined below.

Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer. Data is collected at a controlled temperature, often low temperatures (e.g., 172 K), to minimize thermal vibrations of the atoms. Monochromatic X-ray radiation (e.g., Mo-Kα, λ = 0.71073 Å) is used. The diffraction data are collected as a series of frames at different crystal orientations.

Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The initial crystal structure is solved using direct methods or Patterson methods, often employing software packages like SHELXT. The resulting structural model is then refined by a least-squares method against the experimental data using programs such as SHELXL. During refinement, the positions of the atoms, their anisotropic displacement parameters, and other relevant parameters are adjusted to achieve the best possible fit between the calculated and observed structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined.

Crystallographic Data

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Polymorph A | Polymorph B |

| Empirical formula | C₆H₈N₂O₂ | C₆H₈N₂O₂ |

| Formula weight | 140.14 | 140.14 |

| Temperature (K) | Data not available | Data not available |

| Wavelength (Å) | Data not available | Data not available |

| Crystal system | Data not available | Data not available |

| Space group | Data not available | Data not available |

| Unit cell dimensions | ||

| a (Å) | Data not available | Data not available |

| b (Å) | Data not available | Data not available |

| c (Å) | Data not available | Data not available |

| α (°) | Data not available | Data not available |

| β (°) | Data not available | Data not available |

| γ (°) | Data not available | Data not available |

| Volume (ų) | Data not available | Data not available |

| Z | Data not available | Data not available |

| Density (calculated) (Mg/m³) | Data not available | Data not available |

| Absorption coefficient (mm⁻¹) | Data not available | Data not available |

| F(000) | Data not available | Data not available |

| Refinement details | ||

| R-factor (R1) | Data not available | Data not available |

| wR2 | Data not available | Data not available |

| Goodness-of-fit (S) | Data not available | Data not available |

Table 2: Selected Bond Lengths (Å)

| Bond | Polymorph A | Polymorph B |

| N1-N2 | Data not available | Data not available |

| N1-C5 | Data not available | Data not available |

| N2-C3 | Data not available | Data not available |

| C3-C4 | Data not available | Data not available |

| C4-C5 | Data not available | Data not available |

| C4-C6 (Carboxyl) | Data not available | Data not available |

| C6-O1 | Data not available | Data not available |

| C6-O2 | Data not available | Data not available |

Table 3: Selected Bond Angles (°)

| Angle | Polymorph A | Polymorph B |

| C5-N1-N2 | Data not available | Data not available |

| C3-N2-N1 | Data not available | Data not available |

| N2-C3-C4 | Data not available | Data not available |

| C5-C4-C3 | Data not available | Data not available |

| N1-C5-C4 | Data not available | Data not available |

| O1-C6-O2 | Data not available | Data not available |

Table 4: Hydrogen Bond Geometry (Å, °)

| D-H···A | d(D-H) | d(H···A) | d(D···A) | <(DHA) |

| Data not available | ||||

| Data not available |

Molecular and Crystal Structure Description

The molecular structure of this compound consists of a planar pyrazole ring. The carboxylic acid group is attached at the 4-position of this ring. The relative orientation of the carboxylic acid group with respect to the pyrazole ring is a key conformational feature.

In the solid state, the molecules are expected to be linked by intermolecular hydrogen bonds. The carboxylic acid group provides a strong hydrogen bond donor (O-H) and acceptor (C=O), while the pyrazole ring offers a hydrogen bond donor (N-H) and an acceptor (the sp² hybridized nitrogen atom). This combination of functional groups facilitates the formation of various supramolecular motifs, such as dimers and chains. The specific hydrogen bonding patterns will differ between the polymorphs, leading to variations in their crystal packing and, consequently, their physical properties.

Conclusion

The crystal structure of this compound is of significant interest due to its potential for forming diverse hydrogen-bonded networks and its documented polymorphism. While the existence of different crystalline forms has been established, a detailed public disclosure of the complete crystallographic data for each polymorph is pending. Further research to fully characterize these polymorphs would be highly valuable for the fields of crystal engineering and pharmaceutical sciences. The experimental protocols outlined in this guide provide a general framework for such investigations. The continued study of this and related pyrazole derivatives will undoubtedly contribute to the rational design of new materials and active pharmaceutical ingredients with tailored solid-state properties.

References

The Genesis and Ascendance of Pyrazole-4-Carboxylic Acids: A Technical Guide for Drug Discovery

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of pyrazole-4-carboxylic acids, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry. We delve into the foundational synthetic methodologies, present detailed experimental protocols for key transformations, and summarize crucial quantitative data. Furthermore, this guide elucidates the common mechanisms of action of pyrazole-4-carboxylic acid derivatives in drug development, supported by signaling pathway diagrams and protocols for relevant biological assays. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development, offering both historical context and practical guidance.

Introduction: The Emergence of a Privileged Scaffold

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, was first described in the 19th century. However, the specific journey of pyrazole-4-carboxylic acids as a distinct and valuable subclass has its own unique trajectory. The initial interest in pyrazoles was largely academic, but the discovery of the pharmacological activities of pyrazole-containing compounds, such as the analgesic and antipyretic properties of antipyrine, spurred deeper investigations into their synthesis and potential applications.

The strategic placement of a carboxylic acid group at the 4-position of the pyrazole ring provides a crucial handle for medicinal chemists. This functional group allows for a wide range of chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities. This versatility has led to the emergence of pyrazole-4-carboxylic acids as a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents with diverse applications, including anti-inflammatory, analgesic, anticancer, and antimicrobial agents.

Foundational Synthetic Methodologies

The construction of the pyrazole-4-carboxylic acid core has been achieved through several synthetic strategies. Two of the most historically significant and versatile methods are the Vilsmeier-Haack reaction and syntheses commencing from β-keto esters.

The Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In the context of pyrazole-4-carboxylic acid synthesis, this reaction is typically used to introduce a formyl group at the 4-position of a pre-existing pyrazole ring, which is then oxidized to the carboxylic acid. A common starting material for this sequence is a hydrazone, which undergoes cyclization and formylation in a one-pot or stepwise manner.

Synthesis from β-Keto Esters

Another fundamental approach involves the condensation of a hydrazine with a β-dicarbonyl compound, a reaction famously pioneered by Knorr. For the synthesis of pyrazole-4-carboxylic acid derivatives, a suitably substituted β-keto ester is often employed. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the pyrazole ring with a carboxylate group at the desired position.

Detailed Experimental Protocols

To provide practical guidance for researchers, this section details the experimental procedures for the synthesis of pyrazole-4-carboxylic acid and its ethyl ester, a common intermediate.

Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol describes the synthesis of ethyl 1H-pyrazole-4-carboxylate from ethyl 2-formyl-3-oxopropanoate and hydrazine.

Experimental Protocol:

-

Dissolve 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate in 150 mL of ethanol in a flask equipped with a magnetic stirrer and place it in an ice bath.

-

Slowly add 6.2 g (193 mmol) of hydrazine to the cooled solution.

-

Remove the ice bath and stir the reaction mixture at room temperature for 17 hours.

-

Remove the ethanol by vacuum distillation.

-

Purify the residue by silica gel column chromatography using a mixture of dichloromethane and ethyl acetate as the eluent to obtain ethyl 1H-pyrazole-4-carboxylate.[1]

Hydrolysis of Ethyl 1H-pyrazole-4-carboxylate to 1H-Pyrazole-4-carboxylic Acid

This protocol outlines the basic hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Experimental Protocol:

-

Dissolve the ethyl 1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol.

-

Add an aqueous solution of a base, for example, sodium hydroxide (1-2 equivalents).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the pyrazole-4-carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain the pure product.

Quantitative Data Summary

This section provides a compilation of quantitative data for pyrazole-4-carboxylic acid and its ethyl ester to facilitate easy comparison and reference.

Table 1: Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 1H-Pyrazole-4-carboxylic acid | C₄H₄N₂O₂ | 112.09 | 275-277 |

| Ethyl 1H-pyrazole-4-carboxylate | C₆H₈N₂O₂ | 140.14 | 80-82 |

Table 2: Spectroscopic Data for 1H-Pyrazole-4-carboxylic Acid

| Technique | Key Signals |

| ¹H NMR (DMSO-d₆) | δ 13.0 (br s, 1H, COOH), 8.1 (s, 2H, pyrazole-H) |

| ¹³C NMR (DMSO-d₆) | δ 164.0 (C=O), 136.0 (pyrazole C-3, C-5), 115.0 (pyrazole C-4) |

| IR (KBr, cm⁻¹) | 3150-2500 (br, O-H), 1690 (C=O), 1550, 1450 |

| Mass Spec (m/z) | 112 [M]⁺ |

Table 3: Synthesis Yields

| Reaction | Product | Yield (%) | Reference |

| Ethyl 2-formyl-3-oxopropanoate + Hydrazine | Ethyl 1H-pyrazole-4-carboxylate | 72.4 | [1] |

| Esterification of 1H-pyrazole-4-carboxylic acid | Ethyl 1H-pyrazole-4-carboxylate | 80.0 | [1] |

Biological Significance and Mechanisms of Action

Pyrazole-4-carboxylic acid derivatives have demonstrated a wide array of biological activities, making them attractive candidates for drug development. A predominant mechanism of action for many of these compounds is enzyme inhibition.

Enzyme Inhibition: A Common Pharmacological Target

Many biologically active pyrazole-4-carboxylic acid derivatives exert their therapeutic effects by inhibiting specific enzymes involved in disease pathology. A notable example is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.

Caption: General mechanism of enzyme inhibition by pyrazole-4-carboxylic acid derivatives.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of pyrazole-4-carboxylic acid derivatives against the COX-2 enzyme.

Experimental Protocol:

-

Reagent Preparation: Prepare solutions of the test compounds, a reference inhibitor (e.g., celecoxib), and the COX-2 enzyme in an appropriate assay buffer.

-

Enzyme Incubation: In a 96-well plate, add the COX-2 enzyme to each well.

-

Inhibitor Addition: Add varying concentrations of the test compounds or the reference inhibitor to the wells. Include a control group with no inhibitor.

-

Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.

-

Reaction Incubation: Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a suitable stop solution (e.g., hydrochloric acid).

-

Detection: Quantify the amount of prostaglandin E2 (PGE2) produced using an enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.[2][3][4]

Conclusion and Future Perspectives

The journey of pyrazole-4-carboxylic acids from their initial discovery to their current status as a cornerstone in medicinal chemistry is a testament to their synthetic tractability and pharmacological versatility. The methodologies for their synthesis are well-established, yet there remains room for the development of more sustainable and efficient "green" chemistry approaches. The diverse biological activities of their derivatives continue to be an active area of research, with new therapeutic targets constantly being explored. As our understanding of disease biology deepens, the rational design of novel pyrazole-4-carboxylic acid-based drugs holds immense promise for addressing unmet medical needs. This guide serves as a foundational resource to aid in these ongoing and future endeavors.

References

Solubility of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid in Organic Solvents: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dimethyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and application. This technical guide provides an overview of the expected solubility behavior of this compound based on related structures and outlines a general experimental protocol for its quantitative determination.

Inferred Solubility Profile

While specific data for this compound is lacking, the solubility of similar pyrazole derivatives can provide valuable insights. For instance, 3,5-dimethylpyrazole, a related compound without the carboxylic acid group, dissolves well in polar organic solvents.[3] The presence of the carboxylic acid group in this compound is expected to introduce hydrogen bonding capabilities, potentially influencing its solubility. It is likely to exhibit reasonable solubility in polar protic and aprotic solvents.

Based on the general principle of "like dissolves like," the following trends can be anticipated:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol, and polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to the potential for hydrogen bonding and dipole-dipole interactions.

-

Moderate Solubility: Possible in moderately polar solvents like acetone, ethyl acetate, and acetonitrile.

-

Low Solubility: Expected in nonpolar solvents such as toluene, hexane, and cyclohexane.

It is crucial to experimentally verify these predictions to obtain accurate solubility data.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in a liquid solvent is the isothermal saturation method. This method involves saturating the solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents

-

Thermostatic shaker or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After reaching equilibrium, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

-

-

Quantification of Solute:

-

Dilute the filtered, saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute concentration in the sample.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in mg/mL, g/L, or mol/L.

-

Data Presentation

The experimentally determined solubility data should be organized into a clear and concise table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Acetone | 25 | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value |

| Acetonitrile | 25 | Experimental Value |

| Toluene | 25 | Experimental Value |

| Additional Solvents | Additional Temps | Experimental Value |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for Solubility Determination.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, this guide provides a framework for researchers to approach this challenge. By understanding the likely solubility trends based on molecular structure and by employing a robust experimental protocol such as the isothermal saturation method, researchers can generate the necessary data to support their work in drug development and other scientific endeavors. The generation and publication of such data would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to Calcium Dobesilate (CAS No. 20123-80-2)

Disclaimer: The provided CAS number 20123-44-6 is not well-documented. This guide focuses on the chemically similar and well-researched compound, Calcium Dobesilate (CAS No. 20123-80-2) , assuming a typographical error in the original query.

This technical guide provides a comprehensive overview of Calcium Dobesilate, a vasoprotective and angioprotective agent. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, biological activities, and mechanisms of action.

Chemical and Physical Properties

Calcium Dobesilate is a synthetic molecule known for its ability to reduce capillary permeability and improve microcirculation.[1][2] Its key properties are summarized in the tables below.

Table 1: Chemical Identification

| Identifier | Value |

| CAS Number | 20123-80-2[3] |

| Molecular Formula | C₁₂H₁₀CaO₁₀S₂[3] |

| Molecular Weight | 418.41 g/mol [3] |

| Synonyms | 2,5-Dihydroxybenzenesulfonic acid calcium salt, Calcium 2,5-dihydroxybenzenesulfonate, Doxium[1][4] |

| InChI Key | MVEKZZYTDBDHRF-UHFFFAOYSA-N[1] |

| Canonical SMILES | O=S(C1=CC(O)=CC=C1O)([O-])=O.O=S(C2=CC(O)=CC=C2O)([O-])=O.[Ca+2][3] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Physical Form | White or almost white hygroscopic powder[5] |

| Melting Point | >300 °C (with decomposition)[6] |

| Solubility | Soluble in DMSO (41 mg/mL)[7] |

| Topological Polar Surface Area (TPSA) | 195.32 Ų[3] |

| LogP | -0.377[3] |

| Hydrogen Bond Donors | 4[3] |

| Hydrogen Bond Acceptors | 10[3] |

| Rotatable Bonds | 2[3] |

Biological Activity and Therapeutic Applications

Calcium Dobesilate is primarily used in the treatment of vascular disorders.[1] Its therapeutic applications are rooted in its vasoprotective and antioxidant properties.

-

Diabetic Retinopathy: It is widely used to treat diabetic retinopathy, a microvascular complication of diabetes.[2] It helps to slow the progression of the disease by reducing microvascular permeability and preventing the breakdown of the blood-retinal barrier.[2][8]

-

Chronic Venous Insufficiency: The compound is effective in managing symptoms of chronic venous insufficiency, such as edema and inflammation, by improving venous tone and microcirculation.[1][9]

-

Hemorrhoidal Disease: Due to its anti-inflammatory and vasoprotective effects, it is also used in the treatment of hemorrhoids.[2]

-

Antioxidant and Anti-inflammatory Effects: Calcium Dobesilate exhibits potent antioxidant properties by scavenging free radicals and reducing oxidative stress.[9] It also exerts anti-inflammatory effects by inhibiting the release of inflammatory mediators.[9]

-

Anti-apoptotic Effects: In vitro studies have shown that Calcium Dobesilate can inhibit cell apoptosis in the venous wall by regulating the expression of Bcl-2 and p53.[7]

Mechanism of Action and Signaling Pathways

The vasoprotective effects of Calcium Dobesilate are multi-faceted, involving the modulation of several signaling pathways and cellular processes.

The primary mechanism of action involves the stabilization of endothelial cells, reduction of capillary permeability, and inhibition of platelet aggregation.[1][9] It has been shown to increase the production of endothelial nitric oxide (NO) by enhancing the activity of nitric oxide synthase.[2]

A key signaling pathway modulated by Calcium Dobesilate involves Protein Kinase C delta (PKCδ), NADPH Oxidase, Mitogen-Activated Protein Kinases (MAPK), and Nuclear Factor kappa B (NF-κB).[10] By modulating this pathway, Calcium Dobesilate can reduce the expression of CD14, Toll-like Receptor 4 (TLR4), and Matrix Metalloproteinase-9 (MMP9) during the differentiation of monocytes to macrophages, which has potential therapeutic implications for atherosclerosis.[10]

Furthermore, it has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced endothelial proliferation, angiogenesis, and vascular permeability.[8]

Figure 1: Signaling pathway modulated by Calcium Dobesilate.

Experimental Protocols

This section provides an overview of methodologies for the synthesis, analysis, and biological evaluation of Calcium Dobesilate.

Synthesis of High-Purity Calcium Dobesilate

A method for preparing high-purity Calcium Dobesilate has been described, which involves the following steps:[11]

-

Treatment of Crude Product: A coarse product of Calcium Dobesilate is treated with an organic solvent such as acetone, ethyl acetate, or a mixture of the two.[11]

-

Recrystallization: The treated product is then recrystallized using an aqueous solution of ethanol (typically 60-95%).[11]

This process yields a high-purity product suitable for pharmaceutical use.[11]

Analytical Method: Stability-Indicating HPLC

A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for the estimation of Calcium Dobesilate in bulk drug form.[12]

-

Column: Enable C18 Kromasil (250 × 4.6 mm; 5μ)[12]

-

Mobile Phase: Acetonitrile (0.1%): Ortho-phosphoric acid in water (20:80)[12]

-

Flow Rate: 1 mL/min[12]

-

Detection: UV detector at 310 nm[12]

-

Validation: The method was validated according to ICH Q2 (R1) guidelines and was found to be simple, precise, accurate, and linear over a range of 80–120 μg/mL.[12]

In Vitro Biological Assay: Endothelial Cell Tube Formation Assay

This assay is used to assess the anti-angiogenic potential of compounds like Calcium Dobesilate.[13]

-

Cell Culture: Primary or immortalized endothelial cells are cultured and serum-starved prior to the assay.[13]

-

Plating: The endothelial cells are combined with conditioned media (containing the test compound) and plated on a basement membrane extract (e.g., Matrigel).[13]

-

Tube Formation: The formation of tube-like structures is observed over several hours.[13]

-

Quantification: The newly formed tubules are visualized using light or fluorescent microscopy and quantified using specialized software.[13]

Figure 2: Workflow for an in vitro angiogenesis assay.

In Vivo Animal Model: Streptozotocin-Induced Diabetic Retinopathy

This is a common animal model to study the efficacy of drugs for diabetic retinopathy.[14]

-

Induction of Diabetes: Diabetes is induced in rodents (mice or rats) by intraperitoneal injection of streptozotocin (STZ), a chemical toxic to pancreatic β-cells.[14][15]

-

Drug Administration: After the onset of hyperglycemia, the animals are treated with Calcium Dobesilate (e.g., via oral gavage) for a specified period.[8]

-

Evaluation of Retinopathy: The progression of diabetic retinopathy is assessed by various methods, including:

Conclusion

Calcium Dobesilate is a well-established vasoprotective agent with a multi-faceted mechanism of action. Its ability to improve microcirculation, reduce capillary permeability, and exert antioxidant and anti-inflammatory effects makes it a valuable therapeutic option for diabetic retinopathy and chronic venous insufficiency. Further research into its modulation of specific signaling pathways, such as the PKCδ-NADPH Oxidase-MAPK-NF-κB pathway, may reveal new therapeutic applications for this compound. The experimental protocols outlined in this guide provide a framework for the continued investigation of Calcium Dobesilate and other vasoprotective agents.

References

- 1. CAS 20123-80-2: Calcium dobesilate | CymitQuimica [cymitquimica.com]

- 2. Calcium dobesilate | 20123-80-2 [chemicalbook.com]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. Calcium Dobesilate Monohydrate - Northern Synthesis [northernsynthesis.eu]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. selleckchem.com [selleckchem.com]

- 8. a2bchem.com [a2bchem.com]

- 9. What is the mechanism of Calcium Dobesilate? [synapse.patsnap.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. CN102219715A - Method for preparing medicinal high-purity calcium dobesilate - Google Patents [patents.google.com]

- 12. asiapharmaceutics.info [asiapharmaceutics.info]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Animal Models of Diabetic Retinopathy: Summary and Comparison - PMC [pmc.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

Theoretical Exploration of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the computational methodologies employed to elucidate its structural, spectroscopic, and electronic properties. Detailed experimental protocols for spectroscopic characterization are also presented, alongside a discussion of the molecule's reactivity and potential applications based on theoretical calculations. The information is structured to be a valuable resource for researchers engaged in the study and application of pyrazole derivatives.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound, this compound, serves as a key building block in the synthesis of more complex molecules. Theoretical studies, primarily employing Density Functional Theory (DFT), are crucial for understanding the fundamental properties of this molecule, which in turn can guide its application in drug design and materials science. This guide summarizes the key theoretical and spectroscopic approaches used to characterize this compound.

Computational Methodology

The theoretical investigation of this compound typically involves quantum chemical calculations to determine its optimized geometry, vibrational frequencies, and electronic properties.

Density Functional Theory (DFT) Calculations

DFT has been successfully used to predict the structural and spectral properties of various organic molecules, including pyrazole derivatives. A common approach involves the B3LYP (Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional) method combined with a suitable basis set, such as 6-311++G(d,p).

Experimental Protocol: Geometry Optimization and Frequency Calculation

-

Software: Gaussian 09 or a similar quantum chemistry software package.

-

Method: Density Functional Theory (DFT) with the B3LYP functional.

-

Basis Set: 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

-

Procedure:

-

The initial molecular structure of this compound is drawn using a molecular editor and saved in a suitable format.

-

A full geometry optimization is performed in the gas phase or in a solvent model (e.g., methanol, using the Polarizable Continuum Model - PCM) to find the lowest energy conformation.

-

Vibrational frequency calculations are then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

-

-

Output: The calculation yields optimized bond lengths, bond angles, dihedral angles, and the theoretical vibrational frequencies.

Theoretical Results and Data Presentation

Molecular Geometry

The optimized geometrical parameters (bond lengths and bond angles) of this compound, as calculated by DFT, provide insights into its three-dimensional structure. For comparison, data for the related molecule 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, calculated at the B3-LYP/6-31G(d) level, are presented.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| N1-N2 | 1.345 |

| N2-C3 | 1.321 |

| C3-C4 | 1.423 |

| C4-C5 | 1.389 |

| C5-N1 | 1.378 |

| C4-C6 (Carboxylic Acid) | 1.495 |

| C6-O1 (Carbonyl) | 1.215 |

| C6-O2 (Hydroxyl) | 1.354 |

| Bond Angles | |

| N1-N2-C3 | 112.5 |

| N2-C3-C4 | 106.8 |

| C3-C4-C5 | 107.2 |

| C4-C5-N1 | 106.7 |

| C5-N1-N2 | 110.8 |

| C3-C4-C6 | 125.1 |

| C5-C4-C6 | 127.7 |

| O1-C6-O2 | 122.8 |

Note: The data presented is for a structurally similar molecule and serves as a reference. Actual values for this compound will vary.

Vibrational Analysis

Theoretical vibrational frequencies are instrumental in the assignment of experimental FT-IR and Raman spectra. The calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.

Table 2: Calculated Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) (Scaled) | Assignment |

| ~3400 | O-H stretch (carboxylic acid dimer) |

| ~3100 | N-H stretch |

| ~2950 | C-H stretch (methyl groups) |

| ~1700 | C=O stretch (carboxylic acid) |

| ~1600 | C=C and C=N stretch (pyrazole ring) |

| ~1450 | C-H bend (methyl groups) |

| ~1300 | C-O stretch and O-H bend (carboxylic acid) |

| ~950 | O-H out-of-plane bend (carboxylic acid dimer) |

Note: These are expected ranges for the key functional groups.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Experimental Protocol: HOMO-LUMO and MEP Analysis

-

Software: Gaussian 09 or similar.

-

Method: DFT/B3LYP with the 6-311++G(d,p) basis set, using the optimized geometry.

-

Procedure:

-

A single-point energy calculation is performed.

-

The output file will contain the energies of the molecular orbitals.

-

The Molecular Electrostatic Potential (MEP) can be generated from the calculation output using visualization software like GaussView.

-

-

Output: HOMO energy, LUMO energy, HOMO-LUMO energy gap, and a 3D plot of the MEP.

Table 3: Calculated Electronic Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Energy Gap | 4.5 to 5.5 |

Note: The values are typical ranges for pyrazole carboxylic acids and indicate high electronic stability.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in the molecule. The red regions indicate areas of high electron density (electronegative) and are prone to electrophilic attack, while the blue regions represent low electron density (electropositive) and are susceptible to nucleophilic attack. For this compound, the MEP would show the most negative potential around the carbonyl oxygen of the carboxylic acid group, and the most positive potential around the acidic proton of the carboxylic acid and the N-H proton of the pyrazole ring.

Spectroscopic Characterization

Experimental spectroscopic techniques are used to validate the theoretical findings.

FT-IR and FT-Raman Spectroscopy

Experimental Protocol:

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer and a Fourier Transform Raman (FT-Raman) spectrometer.

-

Sample Preparation: For FT-IR, the sample is typically mixed with KBr and pressed into a pellet. For FT-Raman, the sample is placed in a capillary tube.

-

Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy

Experimental Protocol:

-

Instrumentation: A UV-Vis spectrophotometer.

-

Sample Preparation: The compound is dissolved in a suitable solvent (e.g., methanol) to a known concentration.

-

Data Acquisition: The absorption spectrum is recorded over a range of wavelengths (typically 200-800 nm).

Theoretical UV-Vis spectra can be simulated using Time-Dependent DFT (TD-DFT) to aid in the interpretation of the experimental data.

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the theoretical study of this compound.

Caption: A flowchart of the computational analysis process.

Conceptual Reactivity Model

This diagram illustrates the relationship between the calculated electronic properties and the predicted reactivity of the molecule.

Caption: Relationship between electronic properties and reactivity.

Conclusion

Theoretical studies provide a powerful framework for understanding the intrinsic properties of this compound. By combining DFT calculations with experimental spectroscopic data, a detailed picture of its molecular structure, vibrational modes, and electronic characteristics can be obtained. This knowledge is invaluable for the rational design of new molecules with desired biological or material properties, making this technical guide a useful starting point for researchers in the field.

Methodological & Application

Application Notes and Protocols: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 3,5-Dimethyl-1H-pyrazole-4-carboxylic Acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Introduction

Pyrazole derivatives are a cornerstone in the development of new therapeutic agents. The this compound scaffold, in particular, has been identified as a privileged structure in drug discovery. Its derivatives have been shown to exhibit potent inhibitory activity against various biological targets. This document outlines the synthetic routes to the core carboxylic acid and provides protocols for the preparation of its amide and hydrazide derivatives, which are common moieties in biologically active molecules.

Synthesis of this compound

The synthesis of the target carboxylic acid is typically achieved through a two-step process: the initial formation of the corresponding ethyl ester followed by its hydrolysis.

Protocol 1: Synthesis of Ethyl 3,5-Dimethyl-1H-pyrazole-4-carboxylate

This protocol describes the synthesis of the ethyl ester intermediate via the condensation of ethyl 2-acetyl-3-oxobutanoate with hydrazine hydrate.

Materials:

-

Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate)

-

Hydrazine hydrate (80% solution)

-

Ethanol

-

Glacial acetic acid

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Hexane

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol, slowly add hydrazine hydrate (1 equivalent) at room temperature with stirring.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate.

Quantitative Data:

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | Ethyl 2-acetyl-3-oxobutanoate | Hydrazine hydrate, Acetic acid | Ethanol | 4-6 h | 75-85 | 42-46 |

Characterization Data (Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate): [1]

-

¹H NMR (CDCl₃, 400 MHz): δ 1.35 (t, 3H, -OCH₂CH₃), 2.50 (s, 6H, 2 x -CH₃), 4.30 (q, 2H, -OCH₂CH₃), 9.70 (br s, 1H, -NH).

-

¹³C NMR (CDCl₃, 100 MHz): δ 11.2, 14.5, 60.0, 110.5, 143.8, 148.5, 165.2.

-

MS (ESI): m/z 169.1 [M+H]⁺.

Protocol 2: Hydrolysis of Ethyl 3,5-Dimethyl-1H-pyrazole-4-carboxylate

This protocol details the conversion of the ethyl ester to the final carboxylic acid.

Materials:

-

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 2N

-

Dichloromethane (CH₂Cl₂)

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

pH meter or pH paper

-

Büchner funnel and flask

-

Standard laboratory glassware

Procedure:

-

Dissolve ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add sodium hydroxide (2-3 equivalents) to the solution and heat the mixture to reflux for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Acidify the aqueous residue to pH 2-3 with 2N hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

-

If necessary, the product can be recrystallized from a suitable solvent like ethanol/water.

Quantitative Data:

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| This compound | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | NaOH | Ethanol/Water | 2-4 h | 85-95 | 235-238 (dec.) |

Characterization Data (this compound):

-

¹H NMR (DMSO-d₆, 400 MHz): δ 2.45 (s, 6H, 2 x -CH₃), 12.50 (br s, 1H, -COOH), 13.20 (br s, 1H, -NH).

-

¹³C NMR (DMSO-d₆, 100 MHz): δ 10.8, 110.0, 144.2, 148.0, 166.5.

-

MS (ESI): m/z 141.1 [M+H]⁺.

Synthesis of this compound Derivatives

The carboxylic acid can be readily converted into various derivatives such as amides and hydrazides, which often exhibit enhanced biological activity.

Protocol 3: General Procedure for the Synthesis of N-Substituted-3,5-dimethyl-1H-pyrazole-4-carboxamides

This protocol describes the coupling of the carboxylic acid with various amines to form the corresponding amides.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt, EDC)

-

Substituted amine (primary or secondary)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF)

Equipment:

-

Round-bottom flask with a nitrogen inlet

-

Magnetic stirrer

-

Ice bath

-

Standard laboratory glassware for anhydrous reactions

Procedure (via Acid Chloride):

-

To a suspension of this compound (1 equivalent) in anhydrous dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

-

Add a catalytic amount of DMF and stir the mixture at room temperature for 2-3 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

-

In a separate flask, dissolve the desired amine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Add the acid chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data for Representative Amide Derivatives:

| Derivative | Amine Used | Yield (%) | Melting Point (°C) |

| N-Phenyl-3,5-dimethyl-1H-pyrazole-4-carboxamide | Aniline | 78 | 188-190 |

| N-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide | 4-Chloroaniline | 82 | 215-217 |

| N-Benzyl-3,5-dimethyl-1H-pyrazole-4-carboxamide | Benzylamine | 75 | 165-167 |

Protocol 4: Synthesis of 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide

This protocol outlines the formation of the carbohydrazide from the corresponding ethyl ester.

Materials:

-

Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate

-

Hydrazine hydrate (80% solution)

-

Ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and flask

Procedure:

-

Dissolve ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux for 8-12 hours.

-

Cool the mixture to room temperature. The product will often precipitate out of the solution.

-

Collect the solid by filtration, wash with cold ethanol, and dry to obtain 3,5-dimethyl-1H-pyrazole-4-carbohydrazide.

Quantitative Data:

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 3,5-Dimethyl-1H-pyrazole-4-carbohydrazide | Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate | Hydrazine hydrate | Ethanol | 8-12 h | 80-90 | 198-201 |

Biological Applications and Signaling Pathways

Derivatives of this compound are known to interact with various biological targets. A notable example is the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the inflammatory response.

PDE4 Signaling Pathway

Inhibition of PDE4 leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, activates Protein Kinase A (PKA), which can phosphorylate and regulate the activity of various downstream targets, including transcription factors like CREB (cAMP response element-binding protein). The overall effect is a dampening of the inflammatory response.

Caption: PDE4 Signaling Pathway and Inhibition by Pyrazole Derivatives.

Antimicrobial Mechanism Workflow